
2-(4-Methoxycyclohexyl)acetonitrile
Overview
Description
2-(4-Methoxycyclohexyl)acetonitrile is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . It is characterized by a cyclohexane ring substituted with a methoxy group at the 4-position and an acetonitrile group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)acetonitrile typically involves the reaction of 4-methoxycyclohexanone with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohexyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as halides (e.g., sodium iodide) or amines (e.g., methylamine) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxycyclohexanone or 4-methoxycyclohexanal.
Reduction: Formation of 2-(4-methoxycyclohexyl)ethylamine or 2-(4-methoxycyclohexyl)acetaldehyde.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxycyclohexyl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexyl)acetonitrile depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The methoxy and nitrile groups play key roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-(4-Methoxycyclohexyl)acetonitrile can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)acetonitrile: Similar structure but with a phenyl ring instead of a cyclohexane ring.
2-(4-Methoxycyclohexyl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
4-Methoxycyclohexanone: Lacks the acetonitrile group but has a similar cyclohexane ring with a methoxy substituent.
The uniqueness of this compound lies in its combination of a methoxy-substituted cyclohexane ring and an acetonitrile group, which imparts distinct chemical and physical properties.
Biological Activity
2-(4-Methoxycyclohexyl)acetonitrile is a compound with notable biological activities, particularly in pharmacological contexts. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1461709-30-7
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets.
Molecular Targets :
- The compound may act on specific enzymes or receptors, modulating their activity through binding interactions.
Biochemical Pathways :
- It is known to influence several signaling pathways, potentially affecting cellular functions such as proliferation, apoptosis, and metabolic processes .
Antiparasitic Activity
Research indicates that compounds similar to this compound exhibit antiparasitic properties. For instance, derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds tested demonstrated EC50 values indicating significant potency against the parasite while maintaining selectivity over human cells .
Antimicrobial Properties
The compound also belongs to a class of 1,2,4-oxadiazole derivatives known for their antimicrobial activities. In vitro studies have demonstrated moderate antibacterial and antifungal effects against various pathogens, including Rhizoctonia solani and Meloidogyne incognita (a nematode) .
Study on Antiparasitic Efficacy
A study evaluated the efficacy of several analogs of this compound against T. b. brucei. The results showed that certain compounds had EC50 values less than 1 µM, indicating strong antiparasitic activity while maintaining a favorable selectivity index over human cell lines (e.g., MRC5 fibroblasts) .
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
Compound A | <1 | >60 |
Compound B | <3 | >19 |
Compound C | >3 | <12 |
Antimicrobial Activity Assessment
Another study assessed the antimicrobial effects of 1,2,4-oxadiazole derivatives, including those related to this compound. The findings demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 100 µg/mL against common pathogens.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Safety and Toxicology
While the compound shows promising biological activities, toxicity studies indicate that higher doses may lead to adverse effects in animal models. For example, in preliminary toxicity assessments at doses above 50 mg/kg, symptoms such as lethargy and respiratory distress were observed .
Properties
IUPAC Name |
2-(4-methoxycyclohexyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELDRSBAHTDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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